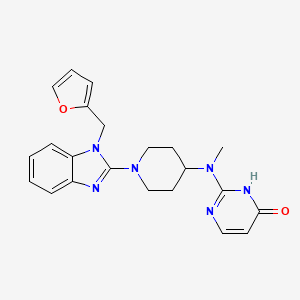
4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde, such as 2-furanylmethyl aldehyde, under acidic conditions to form the benzimidazole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.
Coupling Reactions: The benzimidazole and piperidine moieties are then coupled using a suitable linker, often involving reductive amination or other coupling reactions.
Pyrimidinone Core Formation: The final step involves the formation of the pyrimidinone core through cyclization reactions involving urea or thiourea derivatives under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzimidazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrimidinone and benzimidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the furan and piperidine rings.
Reduction Products: Reduced forms of the benzimidazole moiety.
Substitution Products: Alkylated or acylated derivatives of the pyrimidinone and benzimidazole rings.
科学的研究の応用
4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through biochemical and biophysical studies.
類似化合物との比較
Similar Compounds
- 1-Pentofuranosyl-2,4(1H,3H)-pyridinedione
- 1-Pentofuranosyl-2,4(1H,3H)-pyrimidinedione
Comparison
Compared to similar compounds, 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan, benzimidazole, and piperidine rings in a single molecule provides a versatile platform for various chemical modifications and interactions, making it a valuable compound in research and industrial applications.
生物活性
4(1H)-Pyrimidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- , exploring its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex molecular structure that includes a pyrimidinone core, a benzimidazole moiety, and a piperidine side chain. The synthesis typically involves multi-step reactions that may include:
- Formation of the pyrimidinone ring through cyclization reactions.
- Introduction of the benzimidazole unit via condensation reactions.
- Attachment of the piperidine group , often through nucleophilic substitution methods.
Anticancer Properties
Research has demonstrated that pyrimidine derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms.
A study highlighted the effectiveness of similar pyrimidine derivatives in targeting specific cancer types, showing inhibition rates ranging from 33% to 99% against various tumor cells, with certain compounds demonstrating superior efficacy compared to standard chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives are well-documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 4-Pyrimidinone Derivative | E. coli | 50 | Moderate |
| 4-Pyrimidinone Derivative | S. aureus | 25 | High |
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. Studies suggest that pyrimidine derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The structure-activity relationship indicates that lipophilicity plays a key role in enhancing antioxidant activity .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrimidine derivatives, including:
- Anticancer Studies : A recent investigation into a series of pyrimidine compounds found that those with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against breast and lung cancer cell lines .
- Antimicrobial Evaluations : Another study focused on synthesizing new pyrimidine derivatives showed promising results against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial action .
特性
CAS番号 |
108612-73-3 |
|---|---|
分子式 |
C22H24N6O2 |
分子量 |
404.5 g/mol |
IUPAC名 |
2-[[1-[1-(furan-2-ylmethyl)benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H24N6O2/c1-26(21-23-11-8-20(29)25-21)16-9-12-27(13-10-16)22-24-18-6-2-3-7-19(18)28(22)15-17-5-4-14-30-17/h2-8,11,14,16H,9-10,12-13,15H2,1H3,(H,23,25,29) |
InChIキー |
KKFIBQLXVNJFKP-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CO4)C5=NC=CC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















